REACTION_CXSMILES
|
[CH:1]([CH:3]=O)=[O:2].[CH:5]1([NH:10][N:11]=[CH:12][C:13](=[O:15])[CH3:14])[CH2:9][CH2:8][CH2:7][CH2:6]1>O>[OH:15][C:13]1[C:12]([C:1](=[O:2])[CH3:3])=[N:11][N:10]([CH:5]2[CH2:6][CH2:7][CH2:8][CH2:9]2)[CH:14]=1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (4×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=NN(C1)C1CCCC1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.68 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |